molecular formula C4H9N3OS B11527322 Ethyl carbamothioylhydrazonoformate

Ethyl carbamothioylhydrazonoformate

Cat. No.: B11527322
M. Wt: 147.20 g/mol
InChI Key: JLRGROFESMQUGJ-ZZXKWVIFSA-N
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Description

Ethyl carbamothioylhydrazonoformate is an organic compound with the molecular formula C4H9N3OS. It contains a total of 18 atoms: 9 hydrogen atoms, 4 carbon atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom

Preparation Methods

The synthesis of ethyl carbamothioylhydrazonoformate can be achieved through several methods. One common approach involves the condensation reaction between ethyl chloroformate and thiosemicarbazide under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl carbamothioylhydrazonoformate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Scientific Research Applications

Ethyl carbamothioylhydrazonoformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl carbamothioylhydrazonoformate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl carbamothioylhydrazonoformate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H9N3OS

Molecular Weight

147.20 g/mol

IUPAC Name

ethyl (1E)-N-carbamothioylmethanehydrazonate

InChI

InChI=1S/C4H9N3OS/c1-2-8-3-6-7-4(5)9/h3H,2H2,1H3,(H3,5,7,9)/b6-3+

InChI Key

JLRGROFESMQUGJ-ZZXKWVIFSA-N

Isomeric SMILES

CCO/C=N/NC(=S)N

Canonical SMILES

CCOC=NNC(=S)N

Origin of Product

United States

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